Cas no 1803756-34-4 (Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate)

Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate is a versatile benzoate derivative featuring a trifluoromethylthio (-SCF₃) group, a cyano (-CN) substituent, and a hydroxymethyl (-CH₂OH) functional group. The presence of the electron-withdrawing trifluoromethylthio and cyano groups enhances its reactivity in nucleophilic substitution and coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis. The hydroxymethyl group offers further derivatization potential, enabling modifications for tailored applications. Its ester functionality ensures stability while allowing hydrolysis for downstream transformations. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and structural diversity.
Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate structure
1803756-34-4 structure
Product Name:Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate
CAS No:1803756-34-4
MF:C11H8F3NO3S
MW:291.246332168579
CID:4952045
Update Time:2025-05-23

Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate
    • Inchi: 1S/C11H8F3NO3S/c1-18-10(17)8-3-6(4-15)2-7(5-16)9(8)19-11(12,13)14/h2-3,16H,5H2,1H3
    • InChI Key: FDDUGWUZOZWEPN-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C(C(=O)OC)=CC(C#N)=CC=1CO

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 379
  • XLogP3: 2.3
  • Topological Polar Surface Area: 95.6

Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015012322-250mg
Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate
1803756-34-4 97%
250mg
499.20 USD 2021-06-21
Alichem
A015012322-500mg
Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate
1803756-34-4 97%
500mg
847.60 USD 2021-06-21
Alichem
A015012322-1g
Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate
1803756-34-4 97%
1g
1,549.60 USD 2021-06-21

Additional information on Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate

Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate: A Comprehensive Overview

The compound Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate (CAS No. 1803756-34-4) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a cyano group, a hydroxymethyl group, and a trifluoromethylthio group, all attached to a benzoate backbone. The presence of these groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate in drug discovery. Researchers have explored its ability to act as a scaffold for developing bioactive compounds, particularly in the context of anti-inflammatory and anticancer therapies. The cyano group, known for its electron-withdrawing properties, plays a crucial role in modulating the compound's reactivity and bioavailability. Meanwhile, the trifluoromethylthio group enhances stability and solubility, making it an ideal candidate for pharmaceutical applications.

In addition to its pharmacological potential, Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate has shown promise in materials science. Its unique electronic properties make it a suitable candidate for use in advanced materials such as organic semiconductors and optoelectronic devices. Recent advancements in nanotechnology have further underscored its potential as a building block for creating high-performance materials with tailored electronic characteristics.

The synthesis of Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate involves a multi-step process that requires precise control over reaction conditions. The key steps include the introduction of the trifluoromethylthio group via nucleophilic substitution and the subsequent installation of the hydroxymethyl group through hydroxylation reactions. These steps are critical in ensuring the compound's structural integrity and functionality.

From an environmental standpoint, Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate has been studied for its biodegradability and eco-friendly properties. Research indicates that under specific conditions, the compound can undergo controlled degradation without releasing harmful byproducts. This makes it an attractive option for sustainable chemical processes.

In conclusion, Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate (CAS No. 1803756-34-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery, materials science, and sustainable chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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